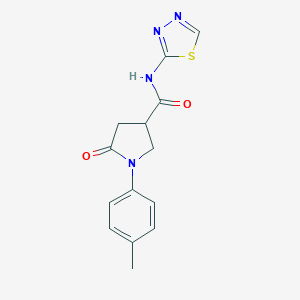
1-(4-methylphenyl)-5-oxo-N-(1,3,4-thiadiazol-2-yl)-3-pyrrolidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-methylphenyl)-5-oxo-N-(1,3,4-thiadiazol-2-yl)-3-pyrrolidinecarboxamide is a synthetic compound that has been the subject of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been studied extensively.
Mécanisme D'action
The mechanism of action of 1-(4-methylphenyl)-5-oxo-N-(1,3,4-thiadiazol-2-yl)-3-pyrrolidinecarboxamide is not fully understood. However, studies have shown that this compound may exert its biological activities by inhibiting specific enzymes or proteins in the body.
Biochemical and physiological effects:
Studies have shown that 1-(4-methylphenyl)-5-oxo-N-(1,3,4-thiadiazol-2-yl)-3-pyrrolidinecarboxamide may have various biochemical and physiological effects. In vitro studies have shown that this compound may inhibit the growth of cancer cells, reduce blood glucose levels, and inhibit the growth of bacteria and fungi. However, further studies are needed to confirm these findings.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(4-methylphenyl)-5-oxo-N-(1,3,4-thiadiazol-2-yl)-3-pyrrolidinecarboxamide in lab experiments include its synthetic availability, low cost, and potential biological activities. However, the limitations of using this compound in lab experiments include its limited solubility in water and other solvents, potential toxicity, and lack of information on its mechanism of action.
Orientations Futures
There are several future directions for the research on 1-(4-methylphenyl)-5-oxo-N-(1,3,4-thiadiazol-2-yl)-3-pyrrolidinecarboxamide. These include:
1. Further studies on the mechanism of action of this compound to understand how it exerts its biological activities.
2. Studies on the toxicity and safety of this compound in animals and humans.
3. Studies on the potential use of this compound as a therapeutic agent for cancer, diabetes, and infectious diseases.
4. Studies on the potential use of this compound as a pesticide in agriculture.
5. Studies on the synthesis of new derivatives of this compound with improved biological activities and solubility.
Conclusion:
In conclusion, 1-(4-methylphenyl)-5-oxo-N-(1,3,4-thiadiazol-2-yl)-3-pyrrolidinecarboxamide is a synthetic compound that has been studied for its potential applications in various fields. The synthesis, scientific research application, mechanism of action, biochemical and physiological effects, advantages, and limitations of this compound have been discussed in this paper. Further studies are needed to fully understand the potential of this compound in various fields.
Méthodes De Synthèse
1-(4-methylphenyl)-5-oxo-N-(1,3,4-thiadiazol-2-yl)-3-pyrrolidinecarboxamide has been synthesized using different methods. One of the methods involves the reaction of 4-methylbenzoyl chloride with thiourea to form 4-methylbenzoylthiourea, which is then reacted with ethyl acetoacetate to form 1-(4-methylphenyl)-3-oxo-1,3-thiazolidine-2-carboxylic acid ethyl ester. This compound is then reacted with hydrazine hydrate to form 1-(4-methylphenyl)-5-oxo-1,2,4-triazolidine-3-carboxylic acid ethyl ester, which is then reacted with thiosemicarbazide to form 1-(4-methylphenyl)-5-oxo-N-(1,3,4-thiadiazol-2-yl)-3-pyrrolidinecarboxamide.
Applications De Recherche Scientifique
1-(4-methylphenyl)-5-oxo-N-(1,3,4-thiadiazol-2-yl)-3-pyrrolidinecarboxamide has been studied for its potential applications in various fields. In the field of medicine, this compound has been studied for its potential anticancer, antidiabetic, and antimicrobial activities. In the field of agriculture, this compound has been studied for its potential use as a pesticide. In the field of material science, this compound has been studied for its potential use in the synthesis of new materials.
Propriétés
Nom du produit |
1-(4-methylphenyl)-5-oxo-N-(1,3,4-thiadiazol-2-yl)-3-pyrrolidinecarboxamide |
|---|---|
Formule moléculaire |
C14H14N4O2S |
Poids moléculaire |
302.35 g/mol |
Nom IUPAC |
1-(4-methylphenyl)-5-oxo-N-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C14H14N4O2S/c1-9-2-4-11(5-3-9)18-7-10(6-12(18)19)13(20)16-14-17-15-8-21-14/h2-5,8,10H,6-7H2,1H3,(H,16,17,20) |
Clé InChI |
PVEVEJQHSXTJHP-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=NN=CS3 |
SMILES canonique |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=NN=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[3-(butanoylamino)phenyl]-4-propoxybenzamide](/img/structure/B278590.png)
![N-[3-(butanoylamino)phenyl]-2,5-dichlorobenzamide](/img/structure/B278591.png)

![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B278593.png)
![N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B278595.png)

![4-methoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B278599.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chlorobenzamide](/img/structure/B278602.png)
![3-methoxy-N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B278604.png)
![3-fluoro-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B278606.png)
![1-[2-(1-azepanyl)-2-oxoethyl]-2-chloro-1H-benzimidazole](/img/structure/B278612.png)
![N-(2,1,3-benzothiadiazol-4-yl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B278616.png)
